![molecular formula C12H15ClN6 B2868581 5-chloro-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pyrimidine CAS No. 2034380-59-9](/img/structure/B2868581.png)
5-chloro-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pyrimidine
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Overview
Description
“5-chloro-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pyrimidine” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a key component in many functional molecules .
Synthesis Analysis
Imidazole derivatives show a wide range of biological activities and have become an important synthon in the development of new drugs . The synthesis of imidazole-containing compounds has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis
Imidazole is a planar 5-membered ring and exists in two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms . The structure of “5-chloro-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pyrimidine” would include this imidazole ring along with additional functional groups.Chemical Reactions Analysis
Imidazole-containing compounds are key components to functional molecules used in a variety of applications . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .Scientific Research Applications
Therapeutic Potential
Imidazole, which is a component of this compound, is known for its broad range of chemical and biological properties . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antifungal Applications
An antifungal benzimidazole derivative inhibits ergosterol biosynthesis and reveals novel sterols . Ergosterol is an important component of fungal cell membranes, and inhibiting its biosynthesis can be an effective strategy for developing antifungal drugs.
Antioxidant Activity
Imidazole derivatives have been synthesized and evaluated for antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Regiocontrolled Synthesis
Recent advances in the regiocontrolled synthesis of substituted imidazoles highlight the utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring .
Everyday Applications
These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
Future Directions
The future directions for “5-chloro-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pyrimidine” and similar compounds could involve further exploration of their synthesis and potential applications. As imidazole has become an important synthon in the development of new drugs , there could be potential for “5-chloro-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pyrimidine” in pharmaceutical applications.
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are key components to functional molecules used in a variety of applications .
Mode of Action
Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
It is known that imidazole derivatives can interact with a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
The broad range of biological activities of imidazole derivatives suggests that they can have diverse effects at the molecular and cellular level .
Action Environment
It is known that the biological activity of imidazole derivatives can be influenced by a variety of factors, including the presence of other functional groups and the specific conditions of their application .
properties
IUPAC Name |
5-chloro-2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN6/c1-17-3-2-14-12(17)19-6-4-18(5-7-19)11-15-8-10(13)9-16-11/h2-3,8-9H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEUHMFGDZYUAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pyrimidine |
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